6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines This compound is known for its complex structure, which includes a fused imidazo-pyridine ring system with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl and methylphenyl groups: These substituents can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts.
Final amination step:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.
Biology: Used as a probe to study cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.
Imatinib: Another imidazo[1,2-a]pyridine derivative, known for its use in cancer therapy.
Uniqueness
6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zolpidem, which is primarily used for its sedative effects, this compound may have broader applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C21H19N3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H19N3/c1-15-12-13-19-23-20(17-9-4-3-5-10-17)21(24(19)14-15)22-18-11-7-6-8-16(18)2/h3-14,22H,1-2H3 |
InChI Key |
RQGMSZGJNRAZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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